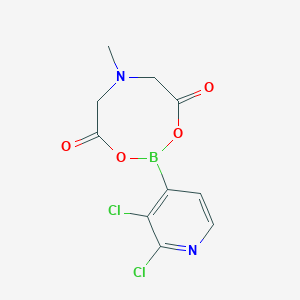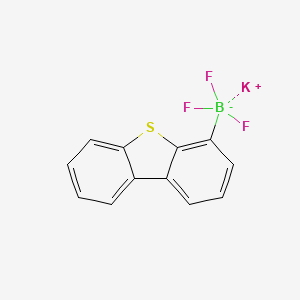
2,3-Dichloropyridine-4-boronic acid mida ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloropyridine-4-boronic acid mida ester is a chemical compound with the empirical formula C10H9BCl2N2O4 and a molecular weight of 302.91 g/mol . This compound is a boronic acid derivative, specifically a MIDA (N-methyliminodiacetic acid) ester, which is known for its stability and utility in various chemical reactions .
Métodos De Preparación
The synthesis of 2,3-Dichloropyridine-4-boronic acid MIDA ester typically involves the reaction of 2,3-dichloropyridine-4-boronic acid with N-methyliminodiacetic acid anhydride (MIDA anhydride) under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
2,3-Dichloropyridine-4-boronic acid MIDA ester undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation and Reduction: It can undergo oxidation to form the corresponding boronic acid or reduction to form the corresponding boronate ester.
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
2,3-Dichloropyridine-4-boronic acid MIDA ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dichloropyridine-4-boronic acid MIDA ester involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions . The boronic acid moiety interacts with the metal catalyst, while the MIDA ester provides stability and solubility in organic solvents . This interaction enhances the efficiency and selectivity of the reactions .
Comparación Con Compuestos Similares
2,3-Dichloropyridine-4-boronic acid MIDA ester is unique due to its stability and versatility in chemical reactions. Similar compounds include:
2-Chloropyridine-3-boronic acid MIDA ester: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
2,6-Dichloropyridinyl-4-boronic acid pinacol ester: This compound has a different ester group (pinacol ester) and a different substitution pattern.
Phenylboronic acid MIDA ester: This compound has a phenyl group instead of a pyridine ring.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
Propiedades
IUPAC Name |
2-(2,3-dichloropyridin-4-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BCl2N2O4/c1-15-4-7(16)18-11(19-8(17)5-15)6-2-3-14-10(13)9(6)12/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCTWCKWACJNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)



![4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B8204435.png)








